molecular formula C44H36N2O B14423397 5,5'-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) CAS No. 83994-91-6

5,5'-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)

Cat. No.: B14423397
CAS No.: 83994-91-6
M. Wt: 608.8 g/mol
InChI Key: XITFPSRCDWTMKR-UHFFFAOYSA-N
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Description

5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxyphenyl group linked to two benzo[a]carbazole units, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) typically involves multi-step organic reactions. One common method includes the condensation of 11-ethyl-11H-benzo[a]carbazole with 4-methoxybenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the methylene bridge between the two benzo[a]carbazole units.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents like bromine or nitric acid, leading to halogenated or nitrated products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Halogenated or nitrated benzo[a]carbazole derivatives.

Scientific Research Applications

5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Comparison

Compared to similar compounds, 5,5’-[(4-Methoxyphenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole) stands out due to its larger and more complex structure, which can lead to unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

CAS No.

83994-91-6

Molecular Formula

C44H36N2O

Molecular Weight

608.8 g/mol

IUPAC Name

11-ethyl-5-[(11-ethylbenzo[a]carbazol-5-yl)-(4-methoxyphenyl)methyl]benzo[a]carbazole

InChI

InChI=1S/C44H36N2O/c1-4-45-40-20-12-10-16-32(40)38-26-36(30-14-6-8-18-34(30)43(38)45)42(28-22-24-29(47-3)25-23-28)37-27-39-33-17-11-13-21-41(33)46(5-2)44(39)35-19-9-7-15-31(35)37/h6-27,42H,4-5H2,1-3H3

InChI Key

XITFPSRCDWTMKR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C(C5=CC=C(C=C5)OC)C6=CC7=C(C8=CC=CC=C86)N(C9=CC=CC=C97)CC

Origin of Product

United States

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